molecular formula C12H16N2O3 B1664496 Alanylphenylalanine CAS No. 3061-90-3

Alanylphenylalanine

Cat. No.: B1664496
CAS No.: 3061-90-3
M. Wt: 236.27 g/mol
InChI Key: OMNVYXHOSHNURL-UHFFFAOYSA-N
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Description

Alanylphenylalanine is a dipeptide that may be used in physicochemical studies or to evaluate dipeptide separation technologies . It can also be used for studying cell uptake mechanisms, dipeptide metabolism, or cell growth supplementation benefits . It is a compound isolated from the brainstem of calves .


Molecular Structure Analysis

The chemical formula of this compound is C12H16N2O3 . Its exact mass is 236.12 and its molecular weight is 236.270 . The elemental analysis shows that it contains Carbon (61.00%), Hydrogen (6.83%), Nitrogen (11.86%), and Oxygen (20.31%) .


Chemical Reactions Analysis

Direct calorimetry has been used to measure the heats of dissolution of crystalline this compound in water and solutions of potassium hydroxide at 298.15 K . The standard enthalpy of formation of glutathione in the crystalline state is determined using the additive group approach .


Physical and Chemical Properties Analysis

The density of this compound is 1.2±0.1 g/cm3 . Its boiling point is 487.6±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The flash point is 248.7±28.7 °C . The index of refraction is 1.565 .

Scientific Research Applications

Coordination and Protonation Abilities

  • Protonation and Coordination with Au(III) : Alanylphenylalanine demonstrates specific chemical properties, such as protonation and coordination abilities, particularly with gold (Au(III)). The dipeptide coordinates in a bidentate manner, which is significant for understanding its chemical interactions and potential applications in biochemistry and materials science (Koleva et al., 2007).

Phenylketonuria Research

  • Phenylketonuria (PKU) Research : this compound is closely related to research on Phenylketonuria (PKU), a genetic disorder. Studies have focused on understanding the effects of phenylalanine levels in individuals with PKU, contributing to recommendations for optimal treatment and long-term monitoring of the condition (Burgard et al., 1999).

Peptide Separation and Analysis

  • Separation and Analysis of Stereioisomers : Research on the separation of stereoisomers, particularly enantiomers, of this compound is significant. This work contributes to understanding the interactions between dipeptides and chiral selectors, important in biochemical analysis and pharmaceutical research (Li & Waldron, 1999).

Enzymatic Mechanisms and Substrate Specificity

  • Role in Enzymatic Mechanisms : Studies on the substrate specificity in enzymatic reactions involving this compound provide insights into the mechanisms of action for enzymes like chymotrypsin. This has broader implications for understanding enzymatic processes and designing enzyme inhibitors (Fastrez & Fersht, 1973).

Water Treatment and Environmental Impact

  • Chlorination in Water Treatment : Research on the chlorination of this compound in model solutions and wastewater is vital for understanding the environmental impact and implications for water treatment processes. This research can inform safer and more effective water purification methods (Fox et al., 1997).

Metabolic and Biochemical Effects

  • Effects on Energy Metabolism : Studies on the effects of amino acids like this compound on energy metabolism in hepatocytes shed light on their biochemical and physiological roles. Such research is crucial for understanding metabolic disorders and developing therapeutic strategies (Suzuki et al., 2020).

Mechanism of Action

Target of Action

Ala-Phe, also known as Alanylphenylalanine or L-Alanyl-L-phenylalanine, is a dipeptide that has been found to exhibit inhibitory activity against certain enzymes. One of its primary targets is the Angiotensin-I-converting enzyme (ACE), a key enzyme involved in the regulation of blood pressure .

Pharmacokinetics

Similar dipeptides have been shown to exhibit acceptable bioavailability properties

Result of Action

The primary molecular effect of Ala-Phe’s action is the inhibition of ACE, leading to a decrease in the production of angiotensin II . This results in vasodilation and a reduction in blood pressure. At the cellular level, this can help to prevent hypertension and associated conditions.

Action Environment

The action of Ala-Phe can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the stability and efficacy of Ala-Phe. In a hydrophobic, water-filled nanopore environment, the interactions between Ala-Phe and other amino acids are substantially altered compared to bulk water

Safety and Hazards

The safety data sheet for Alanylphenylalanine suggests avoiding dust formation and avoiding breathing mist, gas, or vapours . It also advises against contacting with skin and eye . In case of contact, it recommends washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

The upregulation of ANLN, which is frequently observed in various cancers including lung, pancreatic, ovarian, colorectal, hepatic, and breast cancer, promotes tumor cell proliferation by regulating cell cycle progression . This suggests that Alanylphenylalanine could potentially be used in future cancer research .

Properties

IUPAC Name

2-(2-aminopropanoylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNVYXHOSHNURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941963
Record name N-(2-Amino-1-hydroxypropylidene)phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3
Record name Alanylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1999-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-DL-Alanyl-DL-3-phenylalanine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC339933
Source DTP/NCI
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Record name 1999-45-7
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Record name NSC89668
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Record name L-Phenylalanine, N-L-alanyl-
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Record name N-(2-Amino-1-hydroxypropylidene)phenylalanine
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Record name N-DL-alanyl-DL-3-phenylalanine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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